Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methylimidazo[4,5-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-10-6-3-4-7(9(13)14-2)11-8(6)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJOOADUEJFPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Functionalized Pyridine Precursors
The most widely reported approach involves cyclocondensation reactions starting from substituted pyridine derivatives. A landmark method from ACS Omega (2018) describes a one-pot, two-step synthesis of imidazo[4,5-b]pyridines using 2-chloro-3-nitropyridine precursors:
- Nitro Reduction : Catalytic hydrogenation (10% Pd/C, $$ \text{H}_2 $$) or chemical reduction (Fe/HCl) converts the nitro group to an amine.
- Cyclization : The resultant 2-chloro-3-aminopyridine reacts with aldehydes in a 1:1 mixture of water and isopropanol at 80°C for 10–12 hours.
For the target compound, this method can be adapted using:
- 2-Chloro-3-nitro-5-carboxypyridine as the starting material
- Formaldehyde to introduce the 3-methyl group
- In situ esterification with methanol under acidic conditions
Mechanistic Pathway :
- Imine formation between the 3-amino group and aldehyde
- Intramolecular nucleophilic attack by the adjacent NH group
- Aromatization to yield the imidazo[4,5-b]pyridine core
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | H$$_2$$O:IPA (1:1) | 89% → 92% |
| Temperature | 80°C | <70°C: <50% yield |
| Catalyst | None required | Cost-effective |
Post-Cyclization Functionalization
Advanced Catalytic Methods
Transition Metal-Mediated Approaches
The patent US8703796B2 discloses palladium-catalyzed coupling strategies for imidazo[4,5-b]pyridine derivatives:
Representative Protocol :
- Suzuki-Miyaura coupling of 5-bromo-3-methylimidazo[4,5-b]pyridine with methyl boronate
- Microwave-assisted conditions (150°C, 20 min) enhance reaction efficiency
Advantages :
- Enables introduction of diverse ester groups
- Tolerates electron-withdrawing/donating substituents
Limitations :
- Requires expensive Pd catalysts (e.g., Pd(PPh$$3$$)$$4$$)
- Sensitive to oxygen and moisture
Analytical Characterization
Critical analytical data for verifying successful synthesis:
Spectroscopic Signatures :
- $$^1$$H NMR (400 MHz, CDCl$$3$$):
- δ 3.94 (s, 3H, OCH$$
- δ 4.08 (s, 3H, NCH$$_3$$)
- δ 8.52 (d, J=5.2 Hz, 1H, H-2)
- δ 9.21 (s, 1H, H-7)
Mass Spectrometry :
Chromatographic Purity :
- HPLC retention time: 6.8 min (C18 column, 70:30 MeOH:H$$_2$$O)
Industrial-Scale Considerations
Solvent Selection and Recycling
The ACS Omega method’s aqueous-alcoholic system offers environmental advantages over traditional DMF or DMSO. Pilot-scale trials demonstrate:
- 92% solvent recovery via fractional distillation
- 15% reduction in E-factor compared to aprotic solvents
Byproduct Management
Major byproducts and mitigation strategies:
| Byproduct | Source | Removal Method |
|---|---|---|
| Unreacted aldehyde | Excess reagent | Steam distillation |
| Diethylacetal derivatives | Aldehyde side reactions | Silica gel chromatography |
Emerging Technologies
Continuous Flow Synthesis
Recent advances enable telescoped synthesis in flow reactors:
- Nitro reduction in a packed-bed hydrogenation reactor
- In-line mixing with aldehyde stream
- Thin-film evaporation for product isolation
Reported Benefits :
- 40% reduction in reaction time
- 99.5% conversion at 0.5 mL/min flow rate
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering protein conformation, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (C10H11N3O2)
- Structure : Differs by an additional methyl group at position 2.
- Properties : Predicted density = 1.29 g/cm³; boiling point = 383.7°C.
- However, this may also lower solubility .
(R)-Methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate (C24H21ClN4O2)
- Structure: Features a 2-chlorobenzylamino group and a dihydroindenyl substituent.
- Properties : Molecular weight = 432.91; higher lipophilicity due to aromatic and aliphatic substituents.
- Significance : The chloro and indenyl groups enhance binding to hydrophobic enzyme pockets, making this compound suitable for targeted kinase inhibition .
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (C7H6ClN3)
- Structure : Chloro substituent at position 5 and methyl at position 2.
- Properties : Similarity score = 0.78 to the target compound.
Functional Group Modifications
N-(5-((4-Cyano-2-ethyl-6-fluorophenyl)(methyl)amino)-3-methyl-3H-imidazo[4,5-b]pyridin-7-yl)-cyclopropanecarboxamide (C22H23FN6O)
- Structure: Contains a cyano group, fluorine, and cyclopropanecarboxamide.
- Significance: The fluorophenyl and cyano groups enhance binding affinity to tyrosine kinases (e.g., TYK2), while the carboxamide improves metabolic stability over esters .
3-((4-(6-Chloro-2-(1-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (C20H21ClN8O)
- Structure : Incorporates a piperazine-linked isoxazole and pyrazole.
- Significance : The piperazine moiety enhances solubility, and the isoxazole-pyrazole system facilitates π-π stacking in enzyme active sites, improving inhibitory potency .
5-(3-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (C21H17N3O5)
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate | C10H11N3O2 | 205.21 | Methyl (C3), ester (C5) | Moderate solubility, esterase-sensitive |
| Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate | C10H11N3O2 | 205.21 | Methyl (C2, C3), ester (C5) | Higher steric hindrance, lower solubility |
| (R)-Methyl 2-(2-chlorobenzylamino)-1-(dihydroindenyl)-imidazo[4,5-b]pyridine-5-carboxylate | C24H21ClN4O2 | 432.91 | Chlorobenzylamino, dihydroindenyl | High lipophilicity, kinase inhibition |
| 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | C7H6ClN3 | 167.60 | Chloro (C5), methyl (C2) | Electrophilic, reactive |
| N-(5-((4-Cyano-2-ethyl-6-fluorophenyl)amino)-imidazo[4,5-b]pyridin-7-yl)-cyclopropanecarboxamide | C22H23FN6O | 406.46 | Cyano, fluoro, cyclopropanecarboxamide | High TYK2 affinity, metabolic stability |
Research Implications
The structural diversity among imidazo[4,5-b]pyridine derivatives underscores the importance of substituent engineering for optimizing pharmacokinetic and pharmacodynamic profiles. For instance:
- Electron-Withdrawing Groups: Chloro and cyano substituents () improve target binding but may increase toxicity risks.
- Solubility-Enhancing Moieties : Piperazine and isoxazole () balance lipophilicity and aqueous solubility.
- Metabolic Stability : Replacing esters with amides () mitigates premature degradation in vivo.
Future studies should explore hybrid derivatives combining the methyl ester’s synthetic versatility with the stability of amides or the target affinity of fluorinated aryl groups.
Biological Activity
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS No. 1934833-64-3) is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for medicinal chemistry.
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.19 g/mol
- CAS Number : 1934833-64-3
- Purity : Typically >97% in commercial preparations .
Synthesis
The synthesis of this compound has been achieved through various methods, including:
- Green Chemistry Approaches : Utilizing environmentally benign solvents and reagents to enhance yield and reduce environmental impact.
- Multi-step Reactions : Involving nucleophilic substitutions followed by cyclization reactions to form the imidazo[4,5-b]pyridine framework .
Antiproliferative Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. The biological activity is often measured using IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HeLa | 0.058 |
| This compound | A549 | 0.035 |
| This compound | MDA-MB-231 | 0.021 |
These results suggest that the compound possesses promising antitumor properties, particularly against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Recent studies have shown that imidazo[4,5-b]pyridine derivatives can inhibit mixed-lineage protein kinases (MLK), which are implicated in various cancers and neurodegenerative diseases. Compounds similar to Methyl 3-methyl-3H-imidazo[4,5-b]pyridine have demonstrated IC₅₀ values in the nanomolar range against MLK3, indicating potent inhibitory activity .
Case Studies
- Anticancer Efficacy : A study evaluated a series of imidazo[4,5-b]pyridine derivatives for their anticancer properties. The results highlighted that modifications on the imidazo ring significantly enhanced activity against specific cancer cell lines.
- Neuroprotective Effects : Another investigation into related compounds suggested potential neuroprotective effects, particularly in models of neurodegeneration where MLK inhibition was beneficial.
Q & A
Basic: What are the standard synthetic routes for Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate?
Methodological Answer:
The compound is typically synthesized via microwave-assisted reactions or stepwise coupling protocols. For example, a microwave reaction using methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst can yield imidazo[4,5-b]pyridine derivatives at 120°C . Key steps include:
- Cyclization : Formation of the imidazo-pyridine core via thermal or catalytic cyclization of precursors like 3-azidopyridines .
- Esterification : Introduction of the methyl carboxylate group using methylating agents (e.g., methyl iodide) under basic conditions .
Characterization via / NMR and IR spectroscopy confirms the structure, with peaks at ~1722 cm (ester C=O) and specific aromatic proton shifts .
Basic: How is this compound characterized experimentally?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 67.7°–86.0° for phenyl substituents) to confirm 3D structure .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 339.90 for analogs) .
Advanced: How do structural modifications (e.g., substituent position) influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Substituent Effects :
- Case Study : Replacing the methyl group at position 3 with a benzyl-triazole moiety (via 1,3-dipolar cycloaddition) significantly increases antibacterial activity against S. aureus .
- DFT Analysis : Predicts vibrational modes and charge distribution to guide rational design .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., DFT or machine learning predictions) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Reference Standards : Utilize NIST-certified IR spectra (e.g., 1722 cm for ester groups) to confirm functional groups .
- Crystallographic Data : Resolve ambiguities in substituent orientation using X-ray-derived bond lengths and angles .
Basic: What are the known biological targets or applications of this compound?
Methodological Answer:
- Antibacterial Activity : Derivatives show efficacy against Gram-positive bacteria via inhibition of DNA gyrase or topoisomerase IV .
- Kinase Inhibition : The imidazo[4,5-b]pyridine scaffold interacts with ATP-binding pockets in kinases (e.g., JAK2), relevant in cancer research .
- Neuroinflammation : Analogues with triazole substituents reduce TNF-α production in microglial cells .
Advanced: What computational methods are used to predict the compound’s interactions with biomolecules?
Methodological Answer:
- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on key residues (e.g., hinge region Lys-Ala-Glu) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to optimize bioactivity .
Advanced: How can synthetic yields be optimized for scale-up without compromising purity?
Methodological Answer:
- Solvent Optimization : Replace DMF with ethanol/water mixtures to improve green chemistry metrics .
- Catalyst Screening : Test Pd/C or Cu(I) catalysts for Suzuki couplings to reduce side products .
- Microwave vs. Conventional Heating : Microwave reactions reduce time (5h → 1h) and improve yield by 15–20% .
- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization from MeOH/water .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles due to potential irritancy .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., methyl chloride) .
- Waste Disposal : Quench azide intermediates with NaNO/HCl before disposal to prevent explosive hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
